2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c14-10(13-11-12-6-7-17-11)8-18(15,16)9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQRWPWTJUOMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, may be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of cellular processes .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as a therapeutic agent in cancer treatment. Its ability to modulate signaling pathways related to cell growth and survival further underscores its significance in cancer research .
Antidiabetic Effects
In vivo studies have assessed the antidiabetic efficacy of derivatives related to this compound. For instance, thiazole-based benzenesulfonamides have shown significant hypoglycemic activity in streptozotocin-induced diabetic rat models, indicating that similar compounds may also possess valuable antidiabetic properties .
Industrial Applications
Pharmaceutical Development
Due to its diverse biological activities, this compound is of interest in pharmaceutical development. It serves as a scaffold for creating new drugs targeting various diseases, including infections and cancer. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets.
Agrochemical Use
The compound's antimicrobial properties also make it suitable for applications in agriculture as a potential agrochemical. It can be developed into formulations aimed at controlling plant pathogens, thereby contributing to crop protection strategies.
Case Study 1: Antimicrobial Efficacy
A study published in PubMed Central evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated significant inhibitory effects against common bacterial pathogens, with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM depending on the specific strain tested .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer activity, derivatives of this compound were tested against human colorectal carcinoma cell lines. The results showed that certain derivatives had IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, highlighting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzenesulfonyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide and its analogs:
Structural and Electronic Comparisons
- Core Structure : All compounds share the N-(1,3-thiazol-2-yl)acetamide backbone, which facilitates hydrogen bonding via the thiazole nitrogen and amide carbonyl .
- Substituent Effects: Benzenesulfonyl vs. Aryl Modifications: Chlorine (in 2,6-dichlorophenyl), methoxy (in compound 6a), or naphthalene (in SirReal2) substituents influence lipophilicity and steric interactions, impacting pharmacological profiles .
Pharmacological Activities
- Nrf2/ARE Pathway Activation: CPN-9 activates this antioxidant response pathway, suggesting that phenoxy-thiazole acetamides may be tailored for oxidative stress-related diseases .
- Enzyme Inhibition : SirReal2 inhibits SIRT2 (a histone deacetylase), while compound 6a targets COX isoforms. These activities highlight the versatility of thiazole-acetamides in modulating diverse enzymatic targets .
- Anti-inflammatory Potential: Compound 6a’s dual COX inhibition and in vivo efficacy in inflammation models suggest structural motifs that could guide anti-inflammatory drug design .
Biological Activity
The compound 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a notable member of the thiazole-containing acetamide class, recognized for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring, which is known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with thiazole moieties. For instance, derivatives of thiazole have shown significant in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the minimum inhibitory concentrations (MICs) for selected compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 6.72 |
| This compound | S. aureus | 6.63 |
These results indicate that the compound possesses potent antibacterial properties, which may be attributed to its ability to inhibit bacterial growth through interaction with key metabolic pathways.
Urease Inhibition
Urease inhibition is another significant biological activity associated with thiazole derivatives. The compound has been evaluated for its urease inhibitory effects, which are crucial in treating conditions such as urinary tract infections. The following data illustrates the IC50 values for urease inhibition:
| Compound | IC50 (µM) |
|---|---|
| This compound | 9.95 ± 0.14 |
This level of inhibition suggests that the compound could serve as a lead in developing new urease inhibitors.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In in vivo studies using carrageenan-induced edema models, compounds similar to this showed significant reductions in inflammation:
| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
|---|---|---|---|
| This compound | 94.69 | 89.66 | 87.83 |
These findings underscore the compound's potential as an anti-inflammatory agent.
The mechanisms underlying the biological activities of this compound involve interactions with specific enzymes and receptors:
- Antimicrobial Action : The compound disrupts bacterial metabolic pathways by inhibiting essential enzymes.
- Urease Inhibition : It binds to urease active sites, preventing substrate access and subsequent ammonia production.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds similar to this compound:
- Study on Antibacterial Activity : A comparative analysis indicated that derivatives exhibited better antibacterial activity than standard antibiotics like fluoroquinolones.
- Research on Urease Inhibitors : A study demonstrated that modifications in the thiazole ring structure significantly enhanced urease inhibition potency.
Q & A
Q. Advanced
- Hydrogen placement : Hydrogen atoms are refined using a riding model (C–H = 0.95–0.99 Å) with isotropic displacement parameters set to 1.18–1.23×Ueq .
- Absorption correction : Multi-scan methods (e.g., CrysAlis RED) are applied to address absorption effects in MoKα radiation (µ = 0.71 mm⁻¹) .
- Disorder handling : High-resolution data (θ > 25°) and iterative refinement in SHELXL resolve positional disorder in sulfonyl or thiazole groups .
How do structural modifications influence biological activity?
Q. Advanced
- Substituent effects : Chlorination at phenyl positions (e.g., 2,6-dichloro vs. 3,4-dichloro) alters dihedral angles (72.4° vs. 61.8°), impacting binding to bacterial ribosomes or kinase active sites .
- Hydrogen bonding : N–H⋯N interactions enhance stability in protein-ligand complexes, as seen in analogs inhibiting bacterial growth via protein synthesis interference .
- LogP optimization : Derivatives with XlogP ~1.2 (calculated) balance lipophilicity and solubility for improved bioavailability .
How can researchers resolve contradictions in biological data across derivatives?
Q. Advanced
- Crystallographic validation : Compare torsion angles and hydrogen-bonding patterns to explain variations in antibacterial IC₅₀ values .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) correlate steric clashes from dihedral angles (e.g., 79.7° vs. 61.8°) with reduced target affinity .
- Meta-analysis : Aggregate data from analogs (e.g., dichlorophenyl vs. naphthyl derivatives) to identify substituent-dependent trends .
What in vitro assays evaluate its pharmacological potential?
Q. Basic
- Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- Antitumor : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase or human kinases .
What computational methods predict its physicochemical properties?
Q. Advanced
- Topological polar surface area (TPSA) : Calculated as 87.8 Ų using tools like Molinspiration, indicating moderate membrane permeability .
- LogP estimation : XlogP ~1.2 predicts favorable blood-brain barrier penetration .
- DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to validate crystallographic bond lengths (±0.02 Å) .
How to design analogs for improved metabolic stability?
Q. Advanced
- Bioisosteric replacement : Substitute the benzenesulfonyl group with pyridinylsulfonyl to reduce CYP450-mediated oxidation .
- Hydrogen bond engineering : Introduce electron-withdrawing groups (e.g., –CF₃) to strengthen N–H⋯N interactions, enhancing crystal packing and stability .
- Prodrug strategies : Mask the acetamide as an ester to improve solubility and hydrolyze in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
